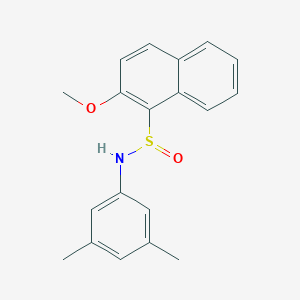

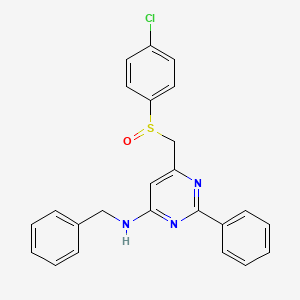

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate

Übersicht

Beschreibung

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate, also known as "MK-1775," is a small molecule inhibitor of the checkpoint kinase 1 (CHK1) protein. CHK1 is an essential protein that plays a crucial role in the DNA damage response pathway, which is activated when cells experience DNA damage. MK-1775 has been studied for its potential use in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Compounds including pyrazoles have been identified as potential inhibitors of FBPase, which is a critical enzyme in the gluconeogenesis pathway. The inhibition of FBPase can be significant in the treatment of type 2 diabetes by reducing glucose production in the liver. The study by Rudnitskaya et al. (2009) found that certain pyrazoles exhibit inhibitory effects on murine FBPase with IC50 values comparable to that of AMP, the natural inhibitor (Rudnitskaya et al., 2009).

Synthesis of Biologically Active Compounds

Pyrazole derivatives, including the specified chemical structure, serve as intermediates in the synthesis of a variety of biologically active compounds. These derivatives are crucial in the development of novel therapeutic agents, particularly in cancer treatment. For instance, Liu et al. (2017) detailed the synthesis of 3-phenyl-1H-pyrazole derivatives, showcasing their importance in creating small molecule inhibitors with potential anticancer activities (Liu et al., 2017).

Photophysical Properties in Organic Light Emitting Diodes (OLEDs)

Research into the photophysical properties of compounds containing pyrazole units has led to advancements in OLED technology. Huang et al. (2013) explored Pt(II) complexes with pyrazolate chelates, demonstrating their application in developing mechanoluminescent and highly efficient white OLEDs (Huang et al., 2013).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents. A study by Hafez et al. (2016) synthesized and evaluated various pyrazole compounds, with some exhibiting higher anticancer activity than doxorubicin, a reference drug, and good to excellent antimicrobial activity (Hafez et al., 2016).

Dyeing Properties and Biological Activities

Compounds based on 5-pyrazolones, including derivatives of the specified chemical structure, have been studied for their dyeing properties and potential biological activities. Bagdatli and Ocal (2012) synthesized new heterocycles with anticipated dyeing and biological properties, demonstrating the versatility of pyrazole derivatives (Bagdatli & Ocal, 2012).

Eigenschaften

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(2,6-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c1-8-5-4-6-9(2)12(8)18-13(21)22-11-7-10(14(15,16)17)20(3)19-11/h4-7H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUFLXXNHIOJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)OC2=NN(C(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B3139269.png)

![ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139271.png)

![(4-fluorophenyl){3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3139293.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine](/img/structure/B3139300.png)

![5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B3139302.png)

![ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139318.png)

![N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3139353.png)